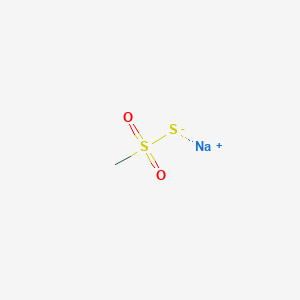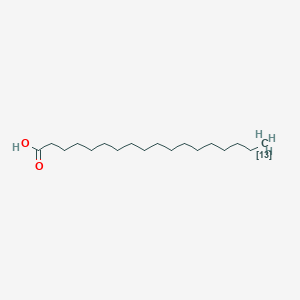
Stearic-18-13C acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stearic-18-13C acid, also known as octadecanoic acid-18-13C, is a labeled analogue of stearic acid. Stearic acid is a saturated long-chain fatty acid commonly found in animal and plant fats. The “18-13C” designation indicates that the 18th carbon atom in the stearic acid molecule is replaced with the carbon-13 isotope, making it useful for various scientific studies .
準備方法
Synthetic Routes and Reaction Conditions
Stearic-18-13C acid can be synthesized through the hydrogenation of fatty acids derived from animal or plant sources. The process typically involves the following steps:
Deodorizing and Distilling: The fat is deodorized and distilled to concentrate the fatty acids.
Hydrogenation: The concentrated fatty acids are hydrogenated to produce stearic acid.
Industrial Production Methods
Industrial production of stearic acid, including its isotopically labeled variants like this compound, involves the hydrolysis of fats or oils to produce a mixture of fatty acids and glycerine. The fatty acids are then separated and purified .
化学反応の分析
Types of Reactions
Stearic-18-13C acid undergoes various chemical reactions, including:
Oxidation: Stearic acid can be oxidized to produce stearic aldehyde and stearic acid peroxide.
Reduction: It can be reduced to produce stearyl alcohol.
Substitution: Stearic acid can undergo substitution reactions to form esters and amides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alcohols and amines are used under acidic or basic conditions
Major Products
Oxidation: Stearic aldehyde, stearic acid peroxide.
Reduction: Stearyl alcohol.
Substitution: Esters, amides
科学的研究の応用
Stearic-18-13C acid is widely used in scientific research due to its labeled carbon-13 isotope. Some applications include:
作用機序
Stearic-18-13C acid exerts its effects primarily through its incorporation into metabolic pathways. The labeled carbon-13 isotope allows researchers to trace its metabolic fate using NMR spectroscopy. It targets various molecular pathways involved in fatty acid metabolism, including beta-oxidation and lipid biosynthesis .
類似化合物との比較
Similar Compounds
Stearic acid-13C18: Another labeled variant where all carbon atoms are replaced with carbon-13.
Stearic acid-1,2-13C2: A variant with carbon-13 isotopes at the first and second carbon positions.
Stearic acid-18,18,18-d3: A deuterated variant with deuterium atoms replacing hydrogen at the 18th carbon position
Uniqueness
Stearic-18-13C acid is unique due to its specific labeling at the 18th carbon position, making it particularly useful for studying metabolic pathways and reaction mechanisms involving the terminal carbon atoms .
特性
分子式 |
C18H36O2 |
|---|---|
分子量 |
285.5 g/mol |
IUPAC名 |
(1813C)octadecanoic acid |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1+1 |
InChIキー |
QIQXTHQIDYTFRH-OUBTZVSYSA-N |
異性体SMILES |
[13CH3]CCCCCCCCCCCCCCCCC(=O)O |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





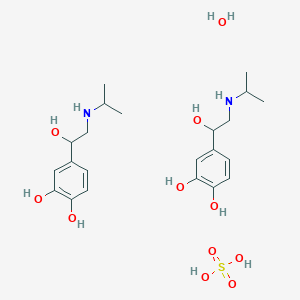
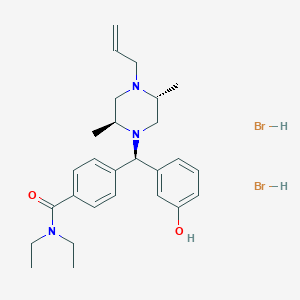

![[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium](/img/structure/B12058831.png)



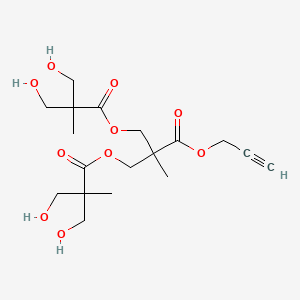
![Benzobicyclon [ISO]](/img/structure/B12058859.png)
